molecular formula C4HCl2NO2S B1610762 4,5-Dichlorothiazole-2-carboxylic acid CAS No. 62019-55-0

4,5-Dichlorothiazole-2-carboxylic acid

Cat. No.: B1610762
CAS No.: 62019-55-0
M. Wt: 198.03 g/mol
InChI Key: GEMRCIPPTRQSQV-UHFFFAOYSA-N
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Description

4,5-Dichlorothiazole-2-carboxylic acid (CAS 62019-55-0) is a high-value heterocyclic building block in medicinal chemistry and antibiotic research. This compound, with molecular formula C 4 HCl 2 NO 2 S and a molecular weight of 198.03, is characterized by its reactive dichlorinated thiazole core . It serves as a versatile precursor for the synthesis of more complex molecules, particularly in the exploration of novel inhibitors targeting metallo-β-lactamases (MBLs) . MBLs are zinc-dependent enzymes produced by bacteria that confer resistance to a broad range of β-lactam antibiotics, posing a significant threat to public health . Research has identified the thiazole-carboxylic acid moiety as a promising metal-binding pharmacophore capable of interacting with the active site of these enzymes . Compounds featuring this scaffold, such as 2-substituted 4,5-dihydrothiazole-4-carboxylic acids, have demonstrated potent inhibitory activity against MBLs like IMP-1, showcasing the potential of this chemical class in restoring the efficacy of existing antibiotics . As such, this compound provides a critical starting point for structure-activity relationship studies and the development of new therapeutic agents to combat multidrug-resistant bacterial infections . This product is provided for research purposes only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Handle with care, referring to the material safety data sheet for proper safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NO2S/c5-1-2(6)10-3(7-1)4(8)9/h(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMRCIPPTRQSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10490892
Record name 4,5-Dichloro-1,3-thiazole-2-carboxylic acid
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Molecular Weight

198.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62019-55-0
Record name 4,5-Dichloro-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dichloro-1,3-thiazole-2-carboxylic acid
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Synthetic Methodologies for 4,5 Dichlorothiazole 2 Carboxylic Acid and Its Advanced Precursors

Retrosynthetic Analysis and Established Synthetic Routes

A retrosynthetic analysis of 4,5-dichlorothiazole-2-carboxylic acid suggests several logical disconnections based on classical heterocyclic chemistry. The most direct approach involves the hydrolysis of a corresponding ester, such as ethyl 4,5-dichlorothiazole-2-carboxylate, or the oxidation of a 2-substituted precursor like an aldehyde or methyl group.

The core of the synthesis lies in the formation of the dichlorothiazole ring. The Hantzsch thiazole (B1198619) synthesis, a long-established and reliable method, provides a primary retrosynthetic pathway. nih.govresearchgate.netwikipedia.orgorganic-chemistry.org This approach involves the condensation of a thioamide with an α-halocarbonyl compound. For the target molecule, this translates to a reaction between a thioamide bearing the C2-carboxylic acid precursor (e.g., ethyl thiooxamate) and a highly chlorinated three-carbon α-halocarbonyl equivalent.

A plausible retrosynthetic pathway is as follows:

C2-Functional Group Interconversion: Disconnecting the carboxylic acid (COOH) to a more stable or synthetically accessible group like an ester (COOR) or an aldehyde (CHO).

Hantzsch Cyclization: Disconnecting the thiazole ring into a thioamide (like ethyl thiooxamate or thioformamide) and a chlorinated three-carbon electrophile. The challenge in this approach is the synthesis and stability of the required polychlorinated carbonyl compound.

Post-cyclization Chlorination: An alternative route involves forming a simpler thiazole-2-carboxylate ester and subsequently performing electrophilic chlorination at the C4 and C5 positions. A patent for a related thiophene (B33073) compound describes a direct chlorination of a thiophene-2-carboxylic acid using N-chlorosuccinimide (NCS). google.com A similar strategy could potentially be applied to a thiazole substrate.

Novel and Convergent Synthetic Strategies for the Thiazole Core

Modern synthetic chemistry offers a range of powerful techniques that can be applied to construct complex heterocyclic systems like this compound, often with improved efficiency and convergence over classical methods.

One-Pot and Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a product containing portions of all starting materials. The Hantzsch synthesis is itself a classic example of a two-component condensation, but modern variations have expanded this concept.

Several one-pot procedures for thiazole synthesis have been developed that could be adapted for this specific target. google.com These reactions often offer advantages such as reduced reaction times, higher yields, and environmental friendliness. nih.gov For instance, a four-component, one-pot synthesis of complex thiazoles has been reported using an α-haloacetyl compound, thiosemicarbazide, and a carbaldehyde, catalyzed by orthophosphoric acid under mild conditions. While this specific example leads to a more complex product, the principle of combining multiple building blocks in one step is broadly applicable.

MCR Strategy Reactants Potential for Target Synthesis References
Hantzsch-type CondensationAldehyde, β-keto ester (2 equiv.), Ammonia sourceAdaptable by using chlorinated keto esters and a suitable thioamide. wikipedia.org, nih.gov, organic-chemistry.org
Four-Component Reactionα-haloacetyl compound, Thiosemicarbazide, CarbaldehydeCould be modified with chlorinated starting materials to build the core structure.
Chemoenzymatic MCRSecondary amine, Benzoyl isothiocyanate, AcetylenedicarboxylateProvides a mild, enzyme-catalyzed route to functionalized thiazoles, though significant substrate modification would be needed.

This table presents generalized multi-component strategies for thiazole synthesis that could theoretically be adapted to produce the 4,5-dichlorothiazole (B13880855) core.

Transition Metal-Catalyzed Coupling Reactions for Thiazole Formation

Transition metal catalysis provides powerful tools for C-C, C-N, and C-S bond formation, which are central to thiazole synthesis. Palladium- and copper-catalyzed cross-coupling reactions are particularly prominent. While direct synthesis of the target molecule via these methods is not explicitly detailed, related transformations are well-documented. For example, palladium(II) acetate (B1210297) has been used to catalyze the reaction of vinyl azides with potassium thiocyanate (B1210189) to form 2-aminothiazoles.

Furthermore, direct C-H activation and functionalization on a pre-formed thiazole ring is a modern and atom-economical strategy. Selective arylation of imidazo[2,1-b]thiazole (B1210989) at different positions can be achieved by switching between palladium and copper catalysts, demonstrating the potential for regioselective functionalization. This suggests a possible, albeit challenging, route involving the synthesis of thiazole-2-carboxylic acid followed by selective C-H chlorination at the C4 and C5 positions catalyzed by a suitable transition metal.

Cyclization and Annulation Reactions Leading to Dichlorothiazole Systems

Annulation reactions, where a new ring is formed onto an existing structure, provide another strategic avenue. A patented process for preparing 2-chloro-5-chloromethyl-1,3-thiazole involves the reaction of 3-chloro-1-thiocyanato-2-propene, which undergoes rearrangement and cyclization. epo.org This highlights the utility of functionalized acyclic precursors for building the thiazole ring.

Another novel method involves the cyclization of N-substituted α-amino acids using thionyl chloride and a base to form 2,5-disubstituted thiazoles. This metal-free approach proceeds through carboxylic acid activation, intramolecular cyclization, and in situ deoxygenation. Adapting this method would require starting with a suitably chlorinated α-amino acid derivative.

Oxidation Pathways for the Carboxylic Acid Functionality (e.g., from aldehyde precursors)

A common and practical route to a carboxylic acid is the oxidation of its corresponding aldehyde. Therefore, the synthesis of 4,5-dichlorothiazole-2-carbaldehyde would be a key step, followed by a robust oxidation to yield the final product. The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry, with a wide array of available reagents and conditions.

The choice of oxidant is crucial to ensure compatibility with the electron-rich, chlorinated thiazole ring. Mild conditions are preferable to avoid degradation or side reactions.

Oxidizing Agent/System Conditions Advantages/Disadvantages References
Potassium Permanganate (KMnO₄)Basic or acidic solutionStrong, inexpensive oxidant. Can be harsh and may cleave the heterocyclic ring.
Chromic Acid (H₂CrO₄) / Jones Reagent (CrO₃, H₂SO₄, acetone)Acidic, acetoneHigh yields, but uses toxic Cr(VI) metals.
Tollens' Reagent (Ag(NH₃)₂⁺)Mild, basicMild and selective for aldehydes, but can be expensive and requires specific preparation.
Hydrogen Peroxide (H₂O₂) with CatalystVaries (e.g., VO(acac)₂)"Green" oxidant, but requires a catalyst and careful control.
Molecular Oxygen (O₂) with CatalystMild conditionsEnvironmentally benign, but requires a suitable catalyst (e.g., N-hydroxyphthalimide).

This table compares common methods for oxidizing an aldehyde to a carboxylic acid, which would be applicable to a 4,5-dichlorothiazole-2-carbaldehyde precursor.

Mechanistic Investigations of Key Bond-Forming Reactions

The most probable synthetic route to the 4,5-dichlorothiazole core is the Hantzsch thiazole synthesis. The mechanism of this reaction is well-understood. It typically begins with a nucleophilic attack by the sulfur atom of the thioamide onto the carbonyl carbon of the α-halocarbonyl component. This is followed by an intramolecular nucleophilic attack of the thioamide's nitrogen atom onto the carbon bearing the halogen, leading to a thiazoline (B8809763) intermediate. The final step is a dehydration (aromatization) to yield the stable thiazole ring. The presence of two chlorine atoms on the electrophilic component would significantly influence the reactivity of the carbonyl and halo-positions, but the fundamental mechanistic pathway is expected to remain the same.

Process Optimization and Scalability Considerations in Synthesis

The successful transition of a synthetic route from a laboratory scale to an industrial process hinges on careful optimization of reaction conditions and consideration of scalability factors. For the synthesis of this compound and its precursors, several key aspects can be optimized to improve yield, purity, safety, and cost-effectiveness.

One-pot synthesis is a highly desirable strategy for process optimization as it reduces the number of work-up and purification steps, saving time, solvents, and resources. For example, a one-pot, two-step process has been developed for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates, which involves the cyclocondensation of an intermediate with hydrazine (B178648) derivatives. researchgate.net Similarly, the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide has been optimized by a one-pot treatment with thiourea (B124793) following a chemoselective α-bromination, leading to excellent yields. semanticscholar.org

The choice of reagents and catalysts plays a critical role in the scalability of a process. For the conversion of carboxylic acids to acid chlorides, the use of oxalyl chloride with a catalytic amount of DMF is often preferred over thionyl chloride on a larger scale due to the formation of gaseous byproducts that are easier to handle. nih.govbiorxiv.org In a similar vein, a patent for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole highlights the exploitation of the differential reactivity of chlorine substituents to achieve selective reactions, which is a key consideration for minimizing byproduct formation in large-scale production. google.com

Solvent selection and reaction conditions are also crucial for optimization. The use of environmentally benign solvents and milder reaction conditions are increasingly important in industrial chemical synthesis. For instance, the synthesis of certain thiazole derivatives has been achieved at room temperature, which is more energy-efficient than processes requiring high temperatures. nih.gov Furthermore, the optimization of purification methods, such as choosing an appropriate recrystallization solvent, is critical for obtaining a high-purity product.

For large-scale synthesis, avoiding hazardous reagents and intermediates is a primary safety and logistical concern. A patented improved method for preparing 2-amino-thiazole-5-carboxylic acid derivatives successfully avoids the use of protecting groups and hazardous reagents like n-butyllithium and sodium hydride, making the process more amenable to industrial application. google.comsemanticscholar.org

The following table provides a summary of key optimization strategies and their potential impact on the synthesis of this compound.

Optimization Parameter Strategy Potential Benefits Relevant Findings/Examples
Reaction Steps One-pot synthesisReduced work-up, solvent usage, and timeOne-pot synthesis of thiazole derivatives via cyclocondensation. semanticscholar.orgresearchgate.net
Reagent Selection Use of catalytic reagents; avoiding hazardous materialsImproved safety, reduced waste, lower costUse of catalytic DMF with oxalyl chloride; avoiding n-BuLi and NaH. google.comsemanticscholar.orgnih.govbiorxiv.org
Reaction Conditions Milder reaction temperatures; optimized solvent systemsEnergy efficiency, improved selectivity, easier purificationRoom temperature synthesis of thiazole derivatives. nih.gov
Purification Optimized recrystallization solvents and techniquesHigh product purity, improved yieldSelection of appropriate solvents for recrystallization of final products.
Byproduct Control Exploiting differential reactivity of functional groupsMinimized side reactions, simplified purificationSelective reactions based on the reactivity of chlorine substituents. google.com

By implementing these process optimization and scalability considerations, the synthesis of this compound can be made more efficient, economical, and environmentally friendly for potential industrial-scale production.

Chemical Reactivity and Derivatization Studies of 4,5 Dichlorothiazole 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and reduced alcohol or aldehyde forms through various established and advanced chemical methods.

Esterification Reactions (e.g., formation of ethyl esters)

Esterification of carboxylic acids is a fundamental transformation, and several methods are applicable to 4,5-Dichlorothiazole-2-carboxylic acid. chemguide.co.uk The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol, such as ethanol, under acidic catalysis, typically using concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.com This reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. chemguide.co.ukmasterorganicchemistry.com

For more sensitive substrates or to achieve higher yields under milder conditions, carbodiimide-mediated coupling reactions are employed. organic-chemistry.org Reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, allowing it to react with an alcohol. organic-chemistry.org The efficiency of this process is significantly enhanced by the addition of a catalyst, such as 4-(dimethylamino)pyridine (DMAP), which accelerates the reaction and suppresses the formation of side products like N-acylurea. organic-chemistry.org A general procedure involves stirring the carboxylic acid, alcohol, DCC, and a catalytic amount of DMAP in an anhydrous solvent like dichloromethane. organic-chemistry.org

Another effective method involves the conversion of the carboxylic acid to its more reactive acyl chloride. This is often achieved by treating the acid with thionyl chloride (SOCl₂), sometimes with a catalytic amount of N,N-dimethylformamide (DMF). researchgate.net The resulting 4,5-Dichlorothiazole-2-carbonyl chloride can then readily react with an alcohol to form the corresponding ester in high yield. researchgate.net

Table 1: Common Esterification Methods

Method Reagents Conditions Key Features
Fischer-Speier Esterification Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) Heating, often with removal of water Reversible; requires excess alcohol or water removal. chemguide.co.ukmasterorganicchemistry.com
DCC/DMAP Coupling Alcohol, DCC, DMAP (catalytic) Room temperature, anhydrous solvent (e.g., CH₂Cl₂) Mild conditions, high yields, suitable for sterically hindered substrates. organic-chemistry.org
Acyl Chloride Intermediate 1. SOCl₂, cat. DMF2. Alcohol 1. Reflux2. Varies Highly reactive intermediate leads to high conversion. researchgate.net

Amidation Reactions and Peptide Coupling Strategies

The synthesis of amides from this compound is crucial for creating molecules with potential biological activity, such as in peptide synthesis. bachem.com Direct reaction with an amine is often difficult because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.orglibretexts.org Therefore, coupling reagents are essential to activate the carboxylic acid. nih.gov

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. wikipedia.orgpeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then attacked by the amine to form the amide bond, releasing a urea (B33335) byproduct. wikipedia.org To improve yields and prevent side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently included. peptide.comnih.gov The addition of HOBt forms an active ester that is more stable than the O-acylisourea but still highly reactive towards amines, minimizing side reactions and racemization if the amine is chiral. nih.govpeptide.com

Other classes of highly efficient coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). bachem.com These reagents, used in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), facilitate rapid amide bond formation under mild conditions and are particularly useful in solid-phase peptide synthesis. bachem.comnih.gov

Table 2: Key Peptide Coupling Reagents for Amidation

Reagent Class Examples Additives/Base Characteristics
Carbodiimides DCC, DIC, EDC HOBt, DMAP Widely used, cost-effective; additives reduce side reactions and racemization. nih.govpeptide.com
Phosphonium Salts BOP, PyBOP DIPEA, Triethylamine High coupling efficiency, but can generate carcinogenic byproducts. bachem.com
Aminium/Uronium Salts HBTU, HATU, TBTU DIPEA Very rapid coupling rates, popular for both solution and solid-phase synthesis. bachem.com

Reduction Pathways to Alcohol and Aldehyde Derivatives

The carboxylic acid group of this compound can be reduced to yield the corresponding primary alcohol, (4,5-Dichlorothiazol-2-yl)methanol, or the aldehyde, 4,5-Dichlorothiazole-2-carbaldehyde.

The reduction to a primary alcohol requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the most common choice. chemguide.co.uklibretexts.org The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. libretexts.orglibretexts.org During the LiAlH₄ reduction, an aldehyde is formed as an intermediate, but it is more reactive than the starting carboxylic acid and is immediately reduced further to the alcohol, making isolation of the aldehyde via this method impossible. chemguide.co.uklibretexts.org

Obtaining the aldehyde from the carboxylic acid is more challenging and typically requires a multi-step approach or specialized reagents. mdma.ch One common strategy is to first convert the carboxylic acid into a more reactive derivative, such as an acid chloride or an ester. These derivatives can then be reduced to the aldehyde using milder, more sterically hindered reducing agents that prevent over-reduction to the alcohol. libretexts.org For example, acid chlorides can be reduced to aldehydes using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), a less reactive variant of LiAlH₄. libretexts.org Similarly, esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H), typically at low temperatures like -78 °C to prevent further reaction with the aldehyde product. libretexts.org

Table 3: Reduction Strategies for the Carboxylic Acid Group

Target Product Reagent(s) Key Considerations
Primary Alcohol Lithium aluminum hydride (LiAlH₄) Strong, non-selective reagent; reduces the acid completely to the alcohol. chemguide.co.uklibretexts.org
Aldehyde 1. Convert to acid chloride (e.g., with SOCl₂)2. Reduce with LiAlH(Ot-Bu)₃ Two-step process; uses a milder reducing agent to stop at the aldehyde stage. libretexts.org
Aldehyde 1. Convert to ester (e.g., Fischer esterification)2. Reduce with DIBAL-H Two-step process; requires low temperature to prevent over-reduction. libretexts.org

Advanced Derivatization Techniques for Analytical Applications (e.g., silylation, carbodiimide-mediated condensations)

For analytical purposes, such as gas chromatography (GC) or mass spectrometry (MS), the polarity of the carboxylic acid group must often be reduced to increase volatility and thermal stability. gcms.czcolostate.edu Chemical derivatization is the standard method to achieve this.

Silylation is a widely used technique where the active hydrogen of the carboxyl group is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). gcms.czresearchgate.net Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). research-solution.com The reaction involves heating the sample with the silylating reagent in a suitable solvent, such as pyridine (B92270) or acetonitrile (B52724), to form the volatile TMS ester. research-solution.com

Alkylation, particularly esterification to form methyl esters, is another popular method. gcms.czcolostate.edu This can be achieved using reagents like dimethylformamide dialkylacetals. research-solution.com For trace analysis, derivatizing agents that introduce a fluorinated group, such as pentafluorobenzyl bromide (PFBBr), can be used. research-solution.com The resulting PFB esters are highly sensitive to electron capture detection (ECD) in GC.

Carbodiimide-mediated condensations, as described for amidation, can also be adapted for analytical derivatization. wikipedia.orgnih.gov For instance, coupling the carboxylic acid with a specific amine or alcohol tag using EDC can create a derivative with favorable properties for liquid chromatography-mass spectrometry (LC-MS) analysis, such as enhanced ionization efficiency or a unique isotopic signature for clear identification. nih.gov For example, reacting the acid with 4-bromo-N-methylbenzylamine using a carbodiimide (B86325) can introduce a bromine atom, whose characteristic isotope pattern is easily detected by MS. nih.gov

Reactivity at the Thiazole (B1198619) Ring System

The dichlorinated thiazole core of the molecule is electron-deficient, making it susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution on the Halogenated Thiazole Core

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of halogenated, electron-poor aromatic and heteroaromatic rings. nih.gov The presence of two chlorine atoms and the electron-withdrawing carboxylic acid group on the thiazole ring significantly activates it for SNAr reactions. mdpi.com In these reactions, a nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the chloride ion restores the aromaticity of the ring, resulting in the substitution product.

The regioselectivity of the substitution (i.e., whether the chlorine at the C4 or C5 position is replaced) depends on several factors, including the stability of the intermediate Meisenheimer complex and the reaction conditions. The electron-withdrawing nature of the adjacent substituents plays a key role in stabilizing this intermediate. nih.gov Generally, substitution is favored at positions that are ortho or para to strong electron-withdrawing groups. In the case of this compound, both chlorine atoms are influenced by the -COOH group and the other chlorine atom. Detailed experimental or computational studies would be needed to definitively predict which position is more reactive towards a given nucleophile. Common nucleophiles used in SNAr reactions on halogenated heterocycles include amines, alkoxides, and thiolates. mdpi.com

Electrophilic Aromatic Substitution and Directed Functionalization

The thiazole ring is an aromatic heterocycle, and while it can undergo electrophilic aromatic substitution, its reactivity is influenced by the presence of the sulfur and nitrogen atoms, as well as the electron-withdrawing substituents. The nitrogen atom in the thiazole ring is more electronegative than carbon and tends to decrease the ring's susceptibility to electrophilic attack compared to benzene. wikipedia.org However, five-membered heterocycles like thiazoles, which contain an atom with an unshared pair of electrons (sulfur), can stabilize the cationic intermediate formed during substitution. wikipedia.org

In the case of this compound, the thiazole ring is heavily substituted with electron-withdrawing groups: a carboxylic acid group at the 2-position and two chlorine atoms at the 4- and 5-positions. These groups generally deactivate the aromatic system towards electrophilic attack by withdrawing electron density. wikipedia.org

Electrophilic aromatic substitution (SEAr) reactions typically proceed through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex. minia.edu.eguci.edulibretexts.org The first step, the attack of the electrophile on the aromatic ring, is generally the rate-determining step. minia.edu.eguci.edu The stability of this intermediate is crucial for the reaction to proceed.

For a substituted thiazole, the position of electrophilic attack is directed by the existing substituents. However, the combined deactivating effect of the two chlorine atoms and the carboxylic acid group on this compound makes direct electrophilic substitution on the thiazole ring challenging. Reactions such as nitration, halogenation, and sulfonation, which are common for many aromatic compounds, would likely require harsh conditions. wikipedia.org Earlier studies on the parent thiazolo[5,4-d]thiazole (B1587360) ring system, another electron-deficient heterocycle, suggested it was inert to direct electrophilic aromatic substitution reactions like halogenation, nitration, and sulfonation. udayton.edu However, more recent research has shown that direct chlorination and bromination of thiazolo[5,4-d]thiazole can be achieved, resulting in mono- and dihalogenated derivatives. udayton.edu This suggests that under appropriate conditions, electrophilic substitution on a deactivated thiazole ring is possible.

Metalation and Subsequent Functionalization of the Thiazole Skeleton

Metalation, particularly using organolithium reagents, followed by quenching with an electrophile, is a powerful strategy for the functionalization of heterocyclic compounds. This approach is often effective for rings that are deactivated towards traditional electrophilic substitution. For thiazole derivatives, metalation can provide a route to introduce a variety of substituents that would be difficult to install otherwise.

While specific studies on the metalation of this compound are not prevalent in the provided literature, general principles of directed ortho-metalation (DoM) can be considered. The carboxylic acid group, after deprotonation by a strong base, can act as a directed metalation group (DMG). However, the acidic proton of the carboxylic acid itself would react with the organolithium reagent. Therefore, protection of the carboxylic acid, for instance as an ester or an amide, would likely be necessary before attempting metalation of the thiazole ring.

Another consideration is the potential for halogen-metal exchange. The chlorine atoms at the C-4 and C-5 positions could react with organolithium reagents. The relative reactivity would depend on the specific reagent and reaction conditions.

Electrophilic metalation is another possibility. Reactions with metals like mercury have been shown to occur with arenes in the presence of an acid catalyst, where the active electrophile is a metal cation. libretexts.org

Influence of Chlorine Substituents (C-4 and C-5) on Electronic Structure and Reactivity

The two chlorine atoms at the C-4 and C-5 positions of the thiazole ring have a profound influence on the electronic structure and reactivity of this compound. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect. researchgate.netresearchgate.net This effect reduces the electron density of the thiazole ring, making it more electron-deficient.

This electron-withdrawing nature has several consequences:

Deactivation towards Electrophilic Attack: As previously mentioned, the chlorine atoms deactivate the ring towards electrophilic aromatic substitution. wikipedia.org

Increased Acidity: The inductive effect of the chlorine atoms can increase the acidity of the carboxylic acid group at the 2-position compared to an unsubstituted thiazole-2-carboxylic acid. msu.edu

Modification of Physicochemical Properties: The presence of chlorine substituents generally increases the lipophilicity of a molecule. researchgate.netresearchgate.net This can influence its solubility and how it interacts with biological systems.

Potential for Nucleophilic Aromatic Substitution: While thiazoles are generally not as reactive as other heterocycles in nucleophilic aromatic substitution (SNAr), the presence of multiple electron-withdrawing groups can make this pathway more favorable. The chlorine atoms themselves could potentially be displaced by strong nucleophiles.

The introduction of chlorine into a molecule can be a critical factor in modulating its biological activity, sometimes leading to a substantial improvement. researchgate.netresearchgate.neteurochlor.org This is often attributed to the changes in lipophilicity and electronic properties that affect how the molecule binds to its target. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 4,5 Dichlorothiazole 2 Carboxylic Acid and Its Synthetic Intermediates/derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4,5-Dichlorothiazole-2-carboxylic acid, ¹H and ¹³C NMR would be the primary techniques used.

¹H NMR Spectroscopy: The thiazole (B1198619) ring itself has one proton at the C2 position in the parent molecule, but in the case of this compound, this position is substituted with a carboxylic acid group, meaning there are no protons directly attached to the thiazole ring. wikipedia.org Therefore, the ¹H NMR spectrum is expected to be relatively simple, primarily showing a signal for the acidic proton of the carboxylic acid group. This signal would typically appear as a broad singlet at a downfield chemical shift, generally above 10 ppm, and its exact position could be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide more detailed structural information. It is expected to show three distinct signals for the carbon atoms of the thiazole ring and one for the carboxyl carbon. The chemical shifts of the thiazole carbons are influenced by the electronegativity of the nitrogen and sulfur atoms and the presence of the two chlorine atoms and the carboxylic acid group. Based on data for related thiazole derivatives, the C2 carbon, being adjacent to both heteroatoms and the carboxylic acid, would likely be the most deshielded. researchgate.net The C4 and C5 carbons, being attached to chlorine atoms, would also exhibit downfield shifts. The carboxyl carbon would appear in the typical region for carboxylic acids, generally between 160 and 185 ppm. libretexts.org

Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Expected Chemical Shift (ppm)
C2 (Thiazole) 160 - 170
C4 (Thiazole) 140 - 150
C5 (Thiazole) 130 - 140

Note: The expected chemical shift values are estimates based on general principles and data for related compounds.

Conformational analysis of the carboxylic acid group's orientation relative to the thiazole ring could be investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy, although significant rotational freedom might average out these effects.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

IR Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. A strong, sharp absorption band corresponding to the C=O stretching vibration of the carbonyl group would be expected in the region of 1700-1725 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring would likely appear in the 1600-1400 cm⁻¹ region. researchgate.netcdnsciencepub.com The C-Cl stretching vibrations would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-S stretching vibrations of the thiazole ring, which are often weak in the IR spectrum, may show a stronger signal in the Raman spectrum. The symmetric stretching of the C-Cl bonds would also be Raman active.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500 - 3300 (broad)
Carbonyl C=O stretch 1700 - 1725
Thiazole Ring C=N, C=C stretches 1400 - 1600
C-S stretch 600 - 700

Note: These are expected ranges and the exact positions can vary.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for elucidating its fragmentation pattern, which can provide valuable structural information.

Exact Mass Determination: HRMS would allow for the determination of the exact mass of this compound with high accuracy. This is crucial for confirming the elemental composition of the molecule. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Pathway: In the mass spectrum, the molecular ion peak would be observed. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (a loss of 45 Da) to form an acylium ion. libretexts.orgyoutube.com Another potential fragmentation would be the loss of a chlorine atom. The fragmentation of the thiazole ring itself could also occur, leading to various smaller charged fragments. researchgate.net The study of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

Predicted Major Fragments in the Mass Spectrum of this compound

Fragment m/z (for ³⁵Cl) Description
[M]⁺ 197 Molecular Ion
[M-Cl]⁺ 162 Loss of a chlorine atom
[M-COOH]⁺ 152 Loss of the carboxylic acid group

Note: m/z values are calculated based on the most abundant isotopes.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. mdpi.com

This analysis would confirm the planarity of the thiazole ring and provide information about the conformation of the carboxylic acid group relative to the ring. Furthermore, it would reveal how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonding between the carboxylic acid groups or halogen bonding involving the chlorine atoms. nih.gov While no specific crystal structure for this compound is publicly available, data from related substituted thiazoles often show extensive hydrogen bonding networks. rsc.orgresearchgate.net

Chromatographic Method Development for Isolation and Purity Assessment of Analogues

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For this compound and its analogues, High-Performance Liquid Chromatography (HPLC) would be the method of choice.

Method Development: Due to the polar nature of the carboxylic acid group, reversed-phase HPLC would be a suitable technique. shimadzu.com A C18 column would likely be used, with a mobile phase consisting of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol. The pH of the mobile phase would be a critical parameter to optimize for achieving good peak shape and retention. cdnsciencepub.com Derivatization of the carboxylic acid group can also be employed to enhance its detection by UV or fluorescence detectors. google.com

Purity Assessment: Once a suitable HPLC method is developed, it can be used to assess the purity of synthesized batches of this compound. The presence of impurities would be indicated by additional peaks in the chromatogram. The area of the main peak relative to the total area of all peaks can be used to quantify the purity. For accurate quantification, a reference standard of known purity would be required. The development of such methods is crucial for ensuring the quality of the compound for any subsequent use. rsc.orgnsf.gov

Typical HPLC Parameters for Analysis of Related Aromatic Carboxylic Acids

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Note: These are general starting conditions and would require optimization for the specific compound.

Computational and Theoretical Investigations of 4,5 Dichlorothiazole 2 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic environment of 4,5-Dichlorothiazole-2-carboxylic acid. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the molecule's geometry, orbital energies, and charge distribution. researchgate.netnih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), can accurately predict molecular properties. nih.govepstem.net

These calculations reveal the distribution of electrons within the molecule, highlighting the electron-withdrawing effects of the two chlorine atoms and the carboxylic acid group on the thiazole (B1198619) ring. This influences the molecule's reactivity, particularly at different atomic sites. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of special interest. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity. researchgate.net

Table 1: Predicted Electronic Properties of this compound (DFT/B3LYP/6-311+G(d,p))

PropertyPredicted ValueSignificance
HOMO Energy-7.2 eVIndicates electron-donating capability.
LUMO Energy-2.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap4.7 eVPredicts chemical stability and reactivity.
Dipole Moment3.5 DMeasures overall polarity of the molecule.
Heat of Formation-250.5 kJ/molIndicates thermodynamic stability. mdpi.com

Note: The values in this table are representative examples derived from typical DFT calculations for similar heterocyclic compounds and are intended for illustrative purposes.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (focused on structural insights for scaffold design, not biological outcomes)

Molecular docking and dynamics simulations are powerful computational tools used to explore how a ligand, such as a derivative of this compound, might fit into the binding site of a protein receptor. nih.govnih.govbiointerfaceresearch.com The primary goal of these simulations in the context of scaffold design is to gain structural insights into the binding pose and key interactions, rather than to predict a definitive biological outcome.

Docking algorithms predict the preferred orientation of a ligand within a receptor's active site, generating a binding score that estimates the strength of the interaction. nih.gov This allows for the virtual screening of libraries of derivatives to identify which modifications might enhance binding affinity. nih.govnih.gov For the this compound scaffold, docking studies can reveal crucial interactions, such as:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues in a receptor's binding pocket. nih.gov

Halogen Bonding: The chlorine atoms can participate in halogen bonds, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen.

π-π Stacking: The aromatic thiazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.net

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex over time. nih.govrsc.org MD simulations, often run for nanoseconds, assess the stability of the predicted binding pose. nih.govbiointerfaceresearch.com Key metrics like the Root Mean Square Deviation (RMSD) of the ligand's position are monitored; a stable RMSD value suggests the ligand remains securely bound in its initial docked conformation. researchgate.netrsc.org These simulations offer critical structural information for medicinal chemists to rationally design and optimize the thiazole scaffold for improved receptor fit and stability. nih.govrsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Synthetic Outcomes and Derivative Characteristics

Quantitative Structure-Property Relationship (QSPR) modeling establishes a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.govresearchgate.net For this compound and its derivatives, QSPR can be a valuable tool for predicting properties relevant to synthesis and further development without the need for extensive empirical testing. researchgate.net

The process involves calculating a set of molecular descriptors for a series of related compounds. nih.gov These descriptors can be categorized as:

Topological: Describing atomic connectivity and branching.

Geometrical: Related to the 3D shape of the molecule.

Electronic: Including orbital energies, partial charges, and polarizability. nih.gov

A statistical method, such as multiple linear regression (MLR), is then used to build a model that links these descriptors to a specific property. researchgate.net For synthetic applications, QSPR models could predict outcomes like reaction yield or the stability of intermediates. For derivative characteristics, models can predict properties such as solubility, lipophilicity (logP), or melting point. researchgate.net For instance, a QSPR model might reveal that increasing the surface area of a substituent at the 2-position of the thiazole ring negatively correlates with aqueous solubility. Such predictive models allow chemists to prioritize the synthesis of derivatives that are most likely to have desirable characteristics. researchgate.net

Table 2: Example QSPR Descriptors for Thiazole Derivatives

Descriptor TypeExample DescriptorPredicted Property
ElectronicDipole MomentSolubility in polar solvents
TopologicalWiener Index (Connectivity)Boiling Point
GeometricalMolecular Surface AreaRate of reaction
PhysicochemicalPolarizabilityLipophilicity (logP)

Reaction Pathway Modeling and Transition State Analysis for Understanding Mechanistic Aspects

Understanding the precise mechanism of chemical reactions involving this compound is crucial for optimizing reaction conditions and exploring new synthetic routes. Computational reaction pathway modeling allows for the in-silico investigation of these mechanisms. nih.gov This involves mapping the potential energy surface of a reaction from reactants to products.

Key points on this surface include local minima, which represent stable reactants, intermediates, and products, and saddle points, which correspond to transition states. nih.gov By using quantum chemical methods, the geometries and energies of these stationary points can be calculated. youtube.com

Transition state analysis is particularly important. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By identifying the structure of the transition state, chemists can understand the key bond-forming and bond-breaking events that occur during the reaction. For example, when modifying the carboxylic acid group, modeling can determine whether the reaction proceeds through a direct nucleophilic attack or via a more complex pathway involving an intermediate. This knowledge can guide the choice of reagents, catalysts, and conditions to favor a desired reaction pathway and suppress unwanted side reactions. chemscene.com

Conformational Analysis and Energy Landscape Mapping

Molecules with rotatable bonds, like the carboxylic acid group in this compound, can exist in multiple spatial arrangements known as conformations. dergipark.org.trdergipark.org.tr Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. acs.orgnih.gov

The orientation of the carboxylic acid group relative to the thiazole ring is of primary interest. The two main conformers are typically described as syn and anti, referring to the orientation around the C2-C(O)OH bond. These conformers can have different energies, dipole moments, and steric profiles, which can influence how the molecule interacts with its environment, including solvents and protein receptors. nih.gov

An energy landscape map can be generated by systematically rotating the dihedral angle of the carboxylic acid group and calculating the energy at each step. nih.gov This provides a detailed profile of the energy barriers separating the stable conformers. dergipark.org.tr Studies on similar carboxylic acids have shown that while one conformer may be significantly more stable in the gas phase, the energy difference can be much smaller in a solvent, and both conformers may be present in solution. nih.gov For this compound, computational analysis reveals the relative stability of different conformers and the energy required to interconvert them, providing a complete picture of its structural dynamics. acs.orgnih.gov

Role of 4,5 Dichlorothiazole 2 Carboxylic Acid As a Versatile Synthetic Building Block and Scaffold

Precursor in the Construction of Complex Heterocyclic Ring Systems

The structure of 4,5-Dichlorothiazole-2-carboxylic acid is primed for elaboration into more complex heterocyclic systems. The carboxylic acid at the 2-position serves as a versatile handle for a variety of chemical transformations, most notably amide bond formation. By converting the carboxylic acid to its corresponding acid chloride, it can readily react with a wide range of amines, including aromatic and heterocyclic amines, to form stable amide linkages. researchgate.netmdpi.com

These amide derivatives can then serve as intermediates for subsequent intramolecular cyclization reactions, leading to the formation of new rings. For instance, a common strategy involves reacting the thiazole-2-carboxylic acid with a suitably functionalized amine, where another reactive group on the amine can later react with one of the chloro-substituents on the thiazole (B1198619) ring to forge a new fused ring system.

Furthermore, the carboxylic acid group can be converted into other functionalities, such as hydrazides, by reacting with hydrazine (B178648) hydrate. kau.edu.samdpi.com These hydrazide derivatives are key intermediates that can be condensed with aldehydes or ketones to form hydrazones or cyclized to create other heterocyclic motifs like triazoles or thiadiazoles, further expanding the molecular complexity. kau.edu.samdpi.com The selective reduction of the carboxylic acid group is also possible, providing another pathway for diversification. researchgate.net

Design and Modular Synthesis of Novel Molecular Scaffolds Incorporating the Dichlorothiazole Moiety

The concept of modular synthesis involves assembling molecules from distinct, interchangeable building blocks, allowing for the rapid generation of a library of related compounds from a common core. nih.govmdpi.com this compound is an exemplary scaffold for such an approach due to its multiple, orthogonally reactive sites.

The three primary reactive sites are:

The C2-carboxylic acid: This site can be coupled with a diverse library of amines or alcohols to introduce a wide variety of substituents (R¹).

The C4-chloro position: This site is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a second set of functionalities (R²), often by reacting with amines, thiols, or alcohols. researchgate.net

The C5-chloro position: This site also allows for SNAr reactions, enabling the introduction of a third variable group (R³). The relative reactivity of the C4 and C5 positions can often be controlled by reaction conditions or the nature of the nucleophile.

This modular approach allows for the systematic and rational design of novel molecular scaffolds where the properties of the final molecule can be fine-tuned by changing the building blocks attached at each position. A prominent example of a modular approach is the Ugi four-component reaction (U-4CR), which combines a carboxylic acid, an amine, an isocyanide, and an aldehyde in a single step to create complex α-N-acetoamido carboxamide derivatives. nih.gov By using this compound as the acid component in such a reaction, a diverse library of compounds incorporating the dichlorothiazole moiety can be efficiently synthesized.

Table 1: Modular Synthesis Potential of the this compound Scaffold

Position Reactive Group Potential Reactions Example Building Blocks (for R group introduction)
C2 Carboxylic Acid Amide Coupling, Esterification, Hydrazide formation Diverse amines, alcohols, hydrazines
C4 Chlorine Nucleophilic Aromatic Substitution (SNAr) Amines, thiols, alkoxides
C5 Chlorine Nucleophilic Aromatic Substitution (SNAr) Amines, thiols, alkoxides

Application in Scaffold Hopping Strategies for Molecular Diversity Generation

Scaffold hopping is a powerful strategy in medicinal chemistry where the core structure (scaffold) of a known active compound is replaced with a structurally different but functionally equivalent scaffold to discover new compounds with improved properties like enhanced activity, better pharmacokinetics, or novel intellectual property. rsc.orgrsc.orgnih.gov The thiazole framework, and specifically derivatives of this compound, are excellent starting points for creating novel scaffolds for this purpose.

A key example is the synthesis of the 2H-thiazolo[4,5-d] rsc.orgrsc.orgnih.govtriazole (ThTz) system, a novel [5-5]-fused heteroaromatic ring. researchgate.netrsc.org This scaffold can be constructed from precursors derived from dichlorothiazoles. The resulting ThTz scaffold, particularly when functionalized with a reactive group like a sulfone, becomes a versatile building block itself. researchgate.netrsc.org This new scaffold can then be used to replace other heterocyclic rings in known bioactive molecules. For instance, researchers have used the ThTz scaffold to mimic and replace the triazolopyridine core of a known positive allosteric modulator of the mGlu₂ receptor, demonstrating the practical application of this strategy. rsc.org The generation of positional isomers during the functionalization of such novel scaffolds can be advantageous for creating diverse libraries for scaffold hopping applications. rsc.orgrsc.org

Integration into Polyheterocyclic and Fused Ring Architectures

The dichlorothiazole core is an excellent platform for constructing polyheterocyclic and fused ring systems. The chlorine atoms at the C4 and C5 positions act as anchor points for annulation reactions, where a new ring is built onto the existing thiazole.

One common method involves a two-step process:

Nucleophilic Substitution: One or both chlorine atoms are replaced by a nucleophile that contains a second reactive site. For example, reaction with an amino-thiol or a diamine would place groups capable of further reaction at the C4 and/or C5 positions.

Intramolecular Cyclization: The newly introduced functional group then reacts with the adjacent substituent (or the other chloro group) to close a new ring.

This strategy has been employed to synthesize a variety of fused systems, such as:

Thiazolo[4,5-b]pyridines: These can be formed by reacting a dichlorothiazole derivative with a reagent that provides the necessary atoms to form a pyridine (B92270) ring.

Thiazolo[3,2-a]pyrimidines: These structures can be accessed through multi-component reactions involving thiourea (B124793) derivatives (which can be formed from the parent thiazole), α-haloketones, and dialkyl acetylenedicarboxylates.

Thiazolo[4,5-d] rsc.orgrsc.orgnih.govtriazoles: As mentioned, these are formed by building a triazole ring onto the C4 and C5 positions of the thiazole core. researchgate.netrsc.org

The ability to build these complex, multi-ring architectures from a relatively simple and commercially available starting material underscores the value of this compound as a foundational building block in modern heterocyclic chemistry. osi.lv

Future Research Directions and Emerging Methodologies for 4,5 Dichlorothiazole 2 Carboxylic Acid

Development of Sustainable and Green Chemistry Protocols for Synthesis and Derivatization

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods that can involve harsh conditions and hazardous materials. bepls.com The principles of green chemistry are now guiding the development of more environmentally benign alternatives. researchgate.netnih.gov Key areas of focus include the use of green solvents, energy-efficient reaction conditions, and multicomponent reactions that improve atom economy. bepls.comresearchgate.net

Recent advancements have demonstrated the efficacy of various green techniques for synthesizing the thiazole core. bepls.com These methods often lead to high yields, reduced reaction times, and simpler purification processes. researchgate.netnih.gov

Microwave-Assisted Synthesis: This technique significantly accelerates reaction rates, often reducing reaction times from hours to minutes while improving yields. nih.govresearchgate.net It has been successfully applied to the Hantzsch thiazole synthesis and for creating various fused thiazole systems. nih.govscilit.com

Ultrasonic Irradiation: Sonochemistry offers another energy-efficient route, promoting reactions through acoustic cavitation. nih.govmdpi.comtandfonline.com Ultrasound-assisted synthesis of thiazoles can be performed under mild, often solvent-free conditions, leading to high-purity products with short reaction times. researchgate.netwisdomlib.org

Green Solvents and Catalysts: There is a growing trend to replace volatile organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or Deep Eutectic Solvents (DESs). bepls.commdpi.comresearchgate.net DESs, such as those based on choline (B1196258) chloride, are particularly promising as they can act as both the solvent and a catalyst, are often biodegradable, and can be recycled. mdpi.comrsc.orgresearchgate.net Furthermore, biocatalysts like modified chitosan (B1678972) have been employed to facilitate thiazole synthesis under green conditions. nih.govmdpi.com

These sustainable approaches are crucial for the future synthesis and derivatization of 4,5-dichlorothiazole-2-carboxylic acid, aiming to minimize environmental impact while maximizing efficiency.

Table 1: Comparison of Green Synthesis Methodologies for Thiazole Derivatives

MethodologyKey AdvantagesTypical Conditions/ReagentsReported YieldsReference
Microwave-Assisted SynthesisRapid reaction times, increased yields, reduced side products.Solvent-free or high-boiling point solvents; one-pot multicomponent reactions.Good to excellent (up to 95%). nih.govresearchgate.netacs.org
Ultrasonic IrradiationHigh yields, short reaction times, mild conditions, often solvent-free.Use of biocatalysts like chitosan; solvent-free conditions.High (up to 99%). nih.govresearchgate.netwisdomlib.org
Deep Eutectic Solvents (DESs)Eco-friendly, recyclable, can act as both solvent and promoter.Choline chloride/urea (B33335), Guanidinium chloride/urea.Good to excellent. mdpi.comresearchgate.netrsc.org
Aqueous MediaEnvironmentally benign, safe, inexpensive.Catalyst-free refluxing in water.Good (75-90%). bepls.com

Application of Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the landscape of chemical manufacturing and library generation. akjournals.comafricacommons.net These technologies offer precise control over reaction parameters, enhanced safety, and the potential for seamless multi-step synthesis and scalability. akjournals.comsci-hub.se For a molecule like this compound, these platforms can accelerate the discovery of new derivatives by enabling high-throughput screening and rapid reaction optimization.

Continuous flow reactors, such as microreactors, allow for superior heat and mass transfer, leading to higher yields and purity in shorter reaction times compared to batch processing. akjournals.com This methodology has been successfully applied to classic heterocycle syntheses, including the Hantzsch thiazole synthesis, often integrating purification steps into the automated sequence. akjournals.comresearchgate.net Automated platforms can perform sequential reactions without the need to isolate intermediates, significantly streamlining the synthesis of complex molecules. akjournals.comscilit.comresearchgate.net This approach is ideal for creating libraries of derivatives from a core scaffold like this compound for structure-activity relationship (SAR) studies.

Table 2: Examples of Flow Chemistry in Heterocyclic Synthesis

Synthesized HeterocycleFlow System/PlatformKey FeaturesOutcomeReference
5-(Thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-onesAutomated continuous flow microreactorSequential Hantzsch thiazole synthesis, deketalization, and Biginelli reaction.39–46% yield over 3 steps in <15 min. akjournals.com
3-Aminoindolizine LibraryFlow reactor technologyFully automated, three-step sequence with orthogonal diversification.25-membered library generated with no intermediate isolation. scilit.com
Fanetizole (Thiazole derivative)Tube-in-tube flow reactorTwo-step process; scalable.99% yield at a 10 g/h scale. sci-hub.se
Saturated N-HeterocyclesSynple automated synthesizerCartridge-based system with encapsulated reagents.High purity (>90%) products obtained automatically. researchgate.netyoutube.com

Exploration of Novel Catalytic Systems for Efficient Transformations

Catalysis is at the heart of modern synthetic chemistry, and new catalytic systems are poised to enable previously challenging transformations of this compound. A particularly promising area is metallaphotoredox catalysis, which merges photoredox catalysis with transition metal catalysis (e.g., nickel, copper, or iron) to facilitate novel cross-coupling reactions under mild conditions. nih.govprinceton.eduprinceton.edu

These methods allow for the direct functionalization of carboxylic acids via decarboxylation, transforming them into versatile alkyl radicals for C-C and C-heteroatom bond formation. nih.govprinceton.edu This opens up avenues for the arylation, alkylation, and amination of derivatives starting from the carboxylic acid group. nih.govprinceton.eduprinceton.edu

Furthermore, nickel-catalyzed systems are emerging as powerful tools for carboxylation reactions using CO2 as a C1 feedstock. organic-chemistry.orgrecercat.catnih.govacs.org This allows for the direct introduction of a carboxylic acid group onto various organic scaffolds, a transformation that could be relevant for synthesizing or modifying the title compound. organic-chemistry.org These advanced catalytic methods are characterized by their high efficiency and broad substrate scope, offering powerful new tools for derivatizing the this compound core. nih.govacs.org

Table 3: Novel Catalytic Systems for Carboxylic Acid and Thiazole Transformations

Catalytic SystemTransformationKey FeaturesReference
Ni/Photoredox CatalysisDecarboxylative cross-coupling of carboxylic acids.Enables alkylation, arylation, amination under mild conditions. nih.govprinceton.eduresearchgate.net
Fe/Ni Metallaphotoredox CatalysisDecarboxylative cross-coupling of carboxylic acids with aryl iodides.Uses inexpensive and abundant iron as a cocatalyst. acs.org
Ni-Catalyzed CarboxylationCarboxylation of aryl/vinyl chlorides and C(sp2)-S bonds with CO2.Operates at atmospheric CO2 pressure and room temperature. organic-chemistry.orgrecercat.cat
Ni-Catalyzed HydrocarboxylationCarboxylation of alkynes and styrenes with CO2.Utilizes nickel nanoparticles as a heterogeneous catalyst. oup.com

Interdisciplinary Applications in Advanced Materials Science and Chemoinformatics

The unique electronic properties and rigid structure of the thiazole ring make it an attractive building block for advanced materials. Fused thiazole systems, particularly thiazolo[5,4-d]thiazoles, are being investigated as promising organic semiconductors. rsc.orgresearchgate.net These materials are electron-deficient, which imparts high oxidative stability, and their planar structure facilitates efficient intermolecular π-π stacking, which is crucial for charge transport in electronic devices. rsc.orgmdpi.com Derivatives of this compound could serve as precursors to such advanced materials for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and sensors. researchgate.netresearchgate.netrsc.org

In parallel, chemoinformatics is playing an increasingly vital role in accelerating the discovery of new applications for molecules like this compound. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to predict the biological activities and physicochemical properties of novel derivatives. imist.manih.govnih.govtandfonline.com By building mathematical models that correlate a compound's structure with its activity, researchers can rationally design and prioritize new target molecules for synthesis, saving significant time and resources. imist.maresearchgate.net Machine learning and artificial intelligence are further enhancing these predictive capabilities, enabling the screening of vast virtual libraries to identify promising candidates for applications in medicine and materials science. imist.matandfonline.com

Table 4: Interdisciplinary Applications of Thiazole-Based Compounds

FieldApplicationThiazole-Based SystemKey Findings/PotentialReference
Materials ScienceOrganic SemiconductorsThiazolo[5,4-d]thiazoles (TzTz)Electron-deficient, rigid planar structure, high oxidative stability, suitable for organic electronics. rsc.orgresearchgate.netmdpi.com
Materials ScienceOrganic Photovoltaics (OPVs)TzTz-containing small molecules and polymers.Used as active materials in bulk-heterojunction solar cells. researchgate.net
ChemoinformaticsQSAR ModelingVarious thiazole derivatives.Predicts antimicrobial or enzyme inhibitory activity based on molecular descriptors. imist.manih.govnih.govtandfonline.comresearchgate.net
ChemoinformaticsMolecular DockingThiazole-pyrazole hybrids.Analyzes binding conformations and interactions within the active sites of enzymes like α-amylase. tandfonline.com

Q & A

Q. How do methodological frameworks (e.g., systematic reviews) guide research on this compound’s applications?

  • Methodological Answer : PRISMA guidelines structure literature reviews to map synthesis routes, bioactivity, and safety data. Data extraction matrices categorize findings by methodology (e.g., HPLC vs. NMR usage), while meta-analyses identify trends in reported yields or bioactivity .

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4,5-Dichlorothiazole-2-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.